1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a hydrazonoyl chloride derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 4-ethyl-3-(trifluoromethylthio)phenyl group. This compound belongs to a class of intermediates widely used in synthesizing heterocycles such as pyrazoles and chalcones, which have applications in pharmaceuticals and agrochemicals . Its unique substituents—ethyl and trifluoromethylthio (CF₃S)—impart distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H12ClF3OS |
|---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
FVSWZTFJOSEQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The trifluoromethylthio group is strongly electron-withdrawing due to the electronegativity of fluorine and sulfur, creating an electron-deficient aryl ring. This contrasts with electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) in analogs such as:
Crystallographic and Hydrogen-Bonding Behavior
Crystal structures of analogs reveal key differences:
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one forms chains via N–H⋯O hydrogen bonds .
- 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one exhibits planar molecular geometry with intermolecular C–H⋯O interactions .
The bulkier trifluoromethylthio and ethyl groups in the target compound may disrupt such hydrogen-bonding networks, leading to altered solubility or melting points.
Physical Properties
The trifluoromethylthio group enhances lipophilicity, making the compound more soluble in non-polar solvents compared to methoxy or methyl analogs.
Analytical Characterization
- Spectroscopy : The target compound’s ¹H NMR would show deshielded aromatic protons due to the CF₃S group, with distinct shifts for ethyl (-CH₂CH₃) and hydrazinylidene (-N=N-) moieties .
- X-ray Crystallography : SHELX software is commonly used to resolve crystal structures, though steric effects from CF₃S may complicate refinement.
Biological Activity
1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C12H12ClF3OS, with a molecular weight of approximately 296.74 g/mol. The presence of the trifluoromethylthio group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its functional groups. The chloro and trifluoromethylthio groups enhance binding affinity to various biological targets, including enzymes and receptors. This interaction can influence cellular signaling pathways and enzyme activities, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound may inhibit the growth of various bacterial strains and fungi. The specific mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer activity. The structural characteristics allow it to interact with cancer cell lines, potentially inducing apoptosis or inhibiting proliferation. Further investigation is required to elucidate the specific pathways involved.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study on Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested against various types of cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
